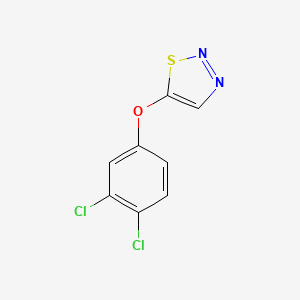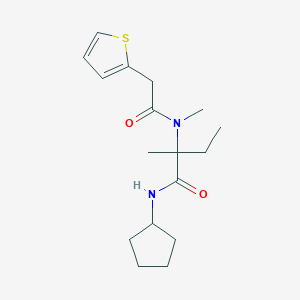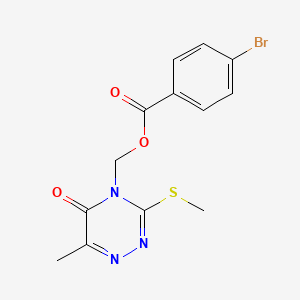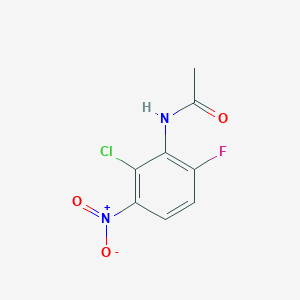![molecular formula C24H25NO B2976903 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one CAS No. 2185590-15-0](/img/structure/B2976903.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound seems to be complex with multiple rings including a cyclopropyl ring and an 8-azabicyclo[3.2.1]octane ring .Chemical Reactions Analysis
The synthesis of similar structures has been achieved through asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .Applications De Recherche Scientifique
Carbonyl Ylide Cycloadditions
Research by Molchanov et al. (2005) explored carbonyl ylide 1,3-dipoles, generated by dirhodium tetraacetate-catalyzed decomposition, cycloadding to substituted methylenecyclopropanes and bicyclopropylidene. This study contributes to understanding the regio- and stereoselectivities in these cycloadditions, relevant for complex molecular synthesis involving structures like 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one (Molchanov et al., 2005).
1,3-Dipolar Cycloadditions to Bicyclic Olefins
Taniguchi et al. (1978) conducted 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, which is relevant in synthesizing compounds with structures similar to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one. These cycloadditions led to regioisomers, highlighting the exo rule in 1,3-dipolar cycloadditions to bicyclic olefins (Taniguchi et al., 1978).
Synthesis of Tricyclo[3.2.1.02,4]octane Derivatives
The research by Haywood-Farmer et al. (1966) on the synthesis and reactivity of 8-substituted tricyclo[3.2.1.02,4]octane derivatives provides insights into the cyclopropyl formation and decomposition reactions in structures similar to the compound . This study is significant for understanding the chemical behavior and synthesis pathways of such complex molecules (Haywood-Farmer et al., 1966).
Umlagerungen von Dicyano[7,7-dimethyl-3,4-diazabicyclo[4.1.0]hept-2,4-dien-3-ium-3-yl]methaniden
The study by Riebel et al. (1996) discusses the rearrangements of dicyano[7,7-dimethyl-3,4-diazabicyclo[4.1.0]hept-2,4-dien-3-ium-3-yl]methaniden, a compound structurally related to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one. This research adds to the understanding of the chemical reactivity and transformations of such bicyclic compounds (Riebel et al., 1996).
Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles
Filatov et al. (2017) conducted research on the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which are structurally related to the compound . This study provides valuable information on the synthesis pathways and potential pharmacological applications of such spirocyclic and azabicyclic compounds (Filatov et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 1-{3-Cyclopropylidene-8-azabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids .
Mode of Action
Given its structural similarity to tropane alkaloids, it might interact with its targets in a similar manner
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect a wide array of biological activities .
Result of Action
Compounds with a similar structure have shown nematicidal activities , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(25-21-13-14-22(25)16-20(15-21)17-11-12-17)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21-23H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSHMOAGIFBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)

![1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2976827.png)



![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)

![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea](/img/structure/B2976835.png)

![2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B2976838.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)
![[cis-2,6-Dimethylpiperidin-1-yl]acetic acid](/img/structure/B2976840.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2976843.png)